ethyl 7-(furan-2-ylmethyl)-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-(furan-2-ylmethyl)-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(furan-2-ylmethyl)-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazatricyclo framework, introduction of the furan-2-ylmethyl group, and the incorporation of the 4-methylbenzoyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(furan-2-ylmethyl)-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine derivatives, and substituted benzoyl compounds .
Scientific Research Applications
Ethyl 7-(furan-2-ylmethyl)-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 7-(furan-2-ylmethyl)-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-methoxy-1-(4-methylbenzoyl)pyrrolo(1,2-a)quinoline-3-carboxylate
- Ethyl 7-methyl-1-(4-methylbenzoyl)pyrrolo(1,2-a)quinoline-3-carboxylate
Uniqueness
Ethyl 7-(furan-2-ylmethyl)-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its triazatricyclo framework and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C27H22N4O5 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
ethyl 7-(furan-2-ylmethyl)-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C27H22N4O5/c1-3-35-27(34)21-15-20-23(28-22-8-4-5-13-30(22)26(20)33)31(16-19-7-6-14-36-19)24(21)29-25(32)18-11-9-17(2)10-12-18/h4-15H,3,16H2,1-2H3 |
InChI Key |
XGXGSLVMYRENJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C)CC5=CC=CO5 |
Origin of Product |
United States |
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